(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
Biological Activity
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine, also known as (NE)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine, is a compound with a hydroxylamine functional group that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
The compound has the following chemical structure and properties:
- Molecular Formula : C10H13NO3
- CAS Number : 9554141
- Molecular Weight : 195.22 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies.
Antimicrobial Activity
A study focused on Schiff base compounds, including derivatives of hydroxylamines, highlighted their moderate to strong antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for some Schiff bases were reported as follows:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Schiff Base A | 15.625 - 62.5 | MRSA |
Schiff Base B | 62.5 - 125 | E. faecium |
The specific activity of this compound against these pathogens has not been directly quantified but is inferred from the general trends observed in similar compounds .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Hydroxylamines have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of DNA synthesis and the induction of oxidative stress.
In a related study, hydroxylamine derivatives were shown to inhibit tumor growth in vivo, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Compounds with hydroxylamine groups can generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells.
- Enzyme Inhibition : Hydroxylamines may inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
- DNA Interaction : Some studies suggest that hydroxylamines can interact with DNA, leading to strand breaks and subsequent cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed various Schiff bases' efficacy against biofilms formed by MRSA and other bacteria. The results indicated that certain hydroxylamine derivatives exhibited significant antibiofilm activity, which is crucial in treating chronic infections .
- Anticancer Activity Assessment : In a study evaluating the cytotoxic effects of hydroxylamines on different cancer cell lines, it was found that certain derivatives led to reduced cell viability and induced apoptosis at micromolar concentrations .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
InChI Key |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.